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Introduction
Cyclin-dependent kinase 8 (CDK8) has emerged as a compelling, albeit complex, therapeutic

target in oncology and other disease areas. As a component of the Mediator complex's kinase

module, CDK8 plays a pivotal role in the regulation of transcription, acting as a molecular

switch that can both activate and repress gene expression.[1][2] Its intricate involvement in

fundamental cellular processes and its dysregulation in various cancers have spurred

significant research into the development of selective CDK8 inhibitors.[3][4][5] This technical

guide provides an in-depth overview of the foundational research on CDK8, summarizing key

quantitative data, detailing essential experimental protocols, and visualizing the complex

signaling networks in which CDK8 participates. The function of CDK8 is context-dependent,

and it has been identified as an oncogene in some cancers, such as colorectal cancer, while

potentially acting as a tumor suppressor in others.[4][6]

The CDK8 Kinase Module
CDK8 does not function in isolation but as part of a four-protein module that reversibly

associates with the larger Mediator complex.[7][8] This module consists of CDK8, Cyclin C

(CycC), MED12, and MED13.[7] The integrity of this submodule is crucial for its kinase activity

and its ability to regulate transcription.[7] The Mediator complex itself is a critical co-regulator of

RNA Polymerase II, and the association or dissociation of the CDK8 module acts as a switch,

influencing the transcriptional output of numerous genes.[9][10] Research has highlighted the
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importance of studying CDK8 within this complex, as its properties and inhibitor interactions

can differ significantly when it is part of the complete module.[11]

Quantitative Data on CDK8 Inhibitors
A growing number of small molecule inhibitors targeting CDK8 and its close paralog CDK19

have been developed. The following tables summarize key quantitative data for some of the

most well-characterized inhibitors, providing a comparative overview of their potency and

selectivity.
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Inhibitor Target(s) IC50 (nM) Kd (nM) Assay Type
Reference(s
)

Cortistatin A
CDK8,

CDK19
15 0.2

Biochemical

Kinase Assay
[1][12]

BI-1347
CDK8,

CDK19
1.4 (CDK8) -

Biochemical

Kinase Assay
[13]

Compound 2
CDK8,

CDK19
1.8 (CDK8) -

Biochemical

Kinase Assay
[13]

MSC2530818 CDK8 2.6 -
Biochemical

Kinase Assay
[3][9]

Senexin A
CDK8,

CDK19
280 (CDK8)

830 (CDK8),

310 (CDK19)

Biochemical

Kinase

Assay, ATP

site binding

[3]

Senexin B
CDK8,

CDK19
-

140 (CDK8),

80 (CDK19)

ATP site

binding
[8][9]

CCT251545
CDK8,

CDK19

5 (in 7dF3

cells)
-

WNT

signaling

assay

[3]

SEL120-34A
CDK8,

CDK19

4.4

(CDK8/CycC)

, 10.4

(CDK19/Cyc

C)

-
Biochemical

Kinase Assay
[9][14]

LY2857785
CDK9, CDK8,

CDK7

11 (CDK9),

16 (CDK8),

246 (CDK7)

-
Biochemical

Kinase Assay
[9]

BRD6989
CDK8,

CDK19
~200 -

Biochemical

Kinase Assay
[3][9]

AS2863619 CDK8,

CDK19

0.6099

(CDK8),

- Biochemical

Kinase Assay

[3]
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4.277

(CDK19)

T-474
CDK8,

CDK19

1.6 (CDK8),

1.9 (CDK19)
-

Enzyme

Assay
[7]

T-418
CDK8,

CDK19

23 (CDK8),

62 (CDK19)
-

Enzyme

Assay
[7]

E966-0530-

45418
CDK8 129 -

Biochemical

Kinase Assay
[15]

P162-0948 CDK8 50.4 -
Enzyme

Assay
[1][16]

Compound

12
CDK8 39.2 -

Biochemical

Kinase Assay
[14]

IC50 and Kd values can vary depending on the specific assay conditions and should be

interpreted within the context of the cited study.

Key Signaling Pathways Involving CDK8
CDK8 is a central node in several signaling pathways critical for both normal development and

tumorigenesis. Its ability to phosphorylate transcription factors and other signaling molecules

allows it to modulate the output of these pathways.

Wnt/β-catenin Signaling
The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis, and

its aberrant activation is a hallmark of many cancers, particularly colorectal cancer.[17][18][19]

In the canonical Wnt pathway, the stabilization of β-catenin allows its translocation to the

nucleus, where it partners with TCF/LEF transcription factors to activate target genes.[6][20]

CDK8 has been shown to be an oncogene in colorectal cancer that enhances β-catenin-driven

transcription.[6][18] The CDK8 module can be recruited to Wnt-responsive genes, where it can

directly phosphorylate β-catenin or other components of the transcriptional machinery to

promote gene expression.[6]
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Proteasome

β-catenin
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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